Desertomycin

Description

Properties

CAS No. |

12728-25-5 |

|---|---|

Molecular Formula |

C61H109NO21 |

Molecular Weight |

1192.5 g/mol |

IUPAC Name |

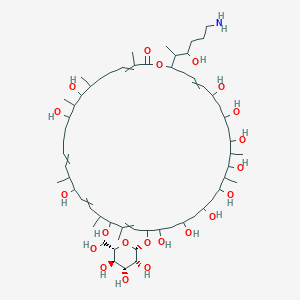

42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |

InChI Key |

FKPDQSQJNFFSAS-VDBABUHVSA-N |

SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Isomeric SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |

Synonyms |

desertomycin |

Origin of Product |

United States |

Foundational & Exploratory

Desertomycin A: Structural Architecture and Pharmacological Profiling of a Macrocyclic Marginolactone

Topic: Desertomycin A Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Desertomycin A is a 42-membered macrocyclic lactone (macrolactone) belonging to the marginolactone class of antibiotics.[1] Originally isolated from Streptomyces flavofungini and later from Streptomyces macronensis, it represents a distinct chemical scaffold characterized by a large aminopolyol macrolactone ring glycosylated with a specific sugar moiety.[1]

Unlike classical 14- or 16-membered macrolides (e.g., erythromycin) that target the 50S ribosomal subunit, Desertomycin A exhibits a unique pharmacological profile involving membrane integrity disruption and broad-spectrum activity against Gram-positive bacteria (including Mycobacterium tuberculosis), fungi, and certain tumor cell lines.[1] This guide provides a rigorous analysis of its chemical structure, physicochemical properties, biosynthetic origin, and isolation protocols.[1]

Chemical Architecture

Structural Topology

Desertomycin A is defined by a giant 42-membered lactone ring, distinguishing it from smaller macrolides.[1] Its architecture can be segmented into three functional domains:

-

The Macrocyclic Core: A 42-membered lactone ring containing a polyketide-derived carbon backbone.[1]

-

The Polyol Region: A specific segment of the ring rich in hydroxyl groups, contributing to its amphiphilic nature.

-

The Glycosidic Moiety: An

-D-mannopyranose sugar linked O-glycosidically to the aglycone core (typically at C-22).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

The Amino Terminus: A primary amine group (often at C-46 in the linear numbering or integrated into the side chain), conferring basicity and contributing to the "aminopolyol" classification.

Stereochemistry and Functional Groups[1]

-

Formula:

-

Molecular Weight: ~1192.5 Da

-

Key Features:

-

Unsaturation: Contains a conjugated diene system (typically C2-C5), responsible for its UV absorption characteristics.[1]

-

Hydrophilicity: The polyol chain renders the molecule significantly more hydrophilic than typical lipophilic macrolides, affecting its solubility profile.

-

Basic Center: The amino group allows for salt formation and influences interaction with negatively charged phospholipid headgroups in cell membranes.

-

Figure 1: Functional topology of Desertomycin A, highlighting the modular arrangement of its chemical features.[1]

Physicochemical Properties[1][2]

The following data consolidates experimental values from isolation studies involving Streptomyces species.

| Property | Value / Description | Significance |

| Molecular Formula | Defines stoichiometry and combustion analysis baseline. | |

| Molecular Weight | 1192.5 Da | Confirmed by FAB-MS and ESI-MS ( |

| Appearance | White amorphous solid | Typical for large polyol macrolides; non-crystalline in crude form.[1] |

| Solubility | Soluble: MeOH, EtOH, DMSO, DMF, PyridineInsoluble: Water (neutral pH), Hexane, Chloroform | Requires polar organic solvents for extraction; water solubility increases at low pH due to amine protonation.[1] |

| UV Absorption | Indicative of the conjugated diene system within the macrolactone ring. | |

| Stability | Acid-labile (glycosidic bond)Base-sensitive (lactone hydrolysis) | Storage recommended at -20°C in dry form or DMSO solution.[1] |

| pKa | ~8.5 (Amine group) | Exists as a cation at physiological pH, aiding membrane binding.[1] |

Mechanism of Action & Pharmacology[2]

Membrane Disruption (Primary Mechanism)

Unlike erythromycin (protein synthesis inhibitor) or bafilomycin (V-ATPase inhibitor), Desertomycin A acts primarily as a membrane-active agent .[1]

-

Interaction: The amphiphilic structure allows insertion into the lipid bilayer. The cationic amine group likely interacts with anionic phospholipid headgroups.

-

Destabilization: The large macrocyclic ring and polyol chain disrupt the packing of the lipid bilayer, creating non-specific pores or channels.

-

Outcome: Loss of membrane potential, leakage of intracellular ions (

), and eventual cell lysis.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Spectrum of Activity

-

Antibacterial: Potent against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Mycobacterium tuberculosis (MDR strains).[1]

-

Antifungal: Active against Candida albicans and phytopathogenic fungi.

-

Cytotoxicity: Exhibits non-selective cytotoxicity against mammalian tumor cell lines (e.g., MCF-7), limiting its systemic clinical use but highlighting potential for topical or conjugate therapies.[1]

Biosynthesis

Desertomycin A is assembled via a Type I Modular Polyketide Synthase (PKS) pathway.[1][2] The assembly line logic follows a collinearity rule where specific modules extend the growing chain.

Biosynthetic Logic

-

Starter Unit: Likely a guanidino- or amino-fatty acid derivative (e.g., 4-guanidinylbutanoyl-CoA) to prevent premature cyclization.[1][2]

-

Extender Units: Malonyl-CoA and Methylmalonyl-CoA are used iteratively to build the carbon backbone.[1]

-

Tailoring Enzymes:

-

Glycosyltransferase: Attaches the mannose sugar after macrolactone formation.

-

P450 Monooxygenases: May be involved in specific hydroxylation steps.[1]

-

Figure 2: Biosynthetic pathway logic for Desertomycin A assembly via Type I PKS.

Isolation and Purification Protocol

Objective: Isolate high-purity Desertomycin A from Streptomyces flavofungini or S. spectabilis fermentation broth.[1]

Fermentation

-

Inoculation: Inoculate Streptomyces strain into seed medium (soybean meal, glucose,

). Incubate at 28°C, 200 rpm for 48 hours.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Production: Transfer to production medium (starch, glucose, yeast extract).[1] Ferment for 96–120 hours. Monitor pH (maintain ~7.0).

Extraction (Capture)[1]

-

Separation: Centrifuge broth (4000 rpm, 20 min) to separate mycelium from supernatant. Desertomycin is often found in both, but primarily associated with the mycelium or precipitated in the broth depending on pH.

-

Resin Adsorption: Pass the filtered supernatant through a macroporous adsorption resin column (e.g., Diaion HP-20 or HPD-400 ).[1]

Purification (Refinement)[1]

-

Concentration: Evaporate active methanol fractions under reduced pressure to yield a crude extract.

-

Gel Permeation Chromatography (GPC): Dissolve crude extract in Methanol. Load onto a Sephadex LH-20 column.[1]

-

Mobile Phase: 100% Methanol.[1]

-

Rationale: Separates based on molecular size; removes smaller impurities and larger pigments.

-

-

Final Polishing (HPLC):

Validation

-

TLC: Silica gel plates, solvent system

(2:1:0.05). Visualize with ninhydrin (pink spot due to amine) or vanillin-sulfuric acid.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

MS: Confirm mass peak at m/z 1192.

References

-

Uri, J., et al. (1958). "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."[1][3] Nature, 182, 401.[1][3] Link[1][3]

-

Dolak, L. A., et al. (1983). "Desertomycin: purification and physical-chemical properties."[1] The Journal of Antibiotics, 36(1), 13-19.[1] Link

-

Bax, A., et al. (1986). "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques."[1][3] Journal of the American Chemical Society, 108(25), 8056-8063.[1] Link[1]

-

Braña, A. F., et al. (2019). "Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis...".[1][3][4] Marine Drugs, 17(2), 114.[1][4][5] Link

-

Zhang, L., et al. (2024). "Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini...".[1] Scientific Reports, 14, 17042.[1] Link[1]

Sources

- 1. Bafilomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Desertomycin: Mechanism of Action & Technical Profile

This guide details the mechanism of action of Desertomycin , a macrocyclic aminopolyol lactone. It synthesizes recent structural biology findings (2024) identifying specific protein targets with established pharmacological principles.[1][2]

Dual-Targeting of Ribosomal Translation and ClpC1-Mediated Proteostasis

Executive Summary

Desertomycin (and its variants A, B, G) represents a distinct class of aminopolyol macrocyclic lactones (marginolactones). While historically characterized by its broad-spectrum antibiotic and "membrane-active" properties, recent high-resolution studies have redefined its primary mechanism.

Contrary to being a simple ionophore, Desertomycin acts as a multi-target proteostasis disruptor . In Mycobacterium tuberculosis and other susceptible pathogens, it exerts a lethal "dual-warhead" effect:

-

Translational Arrest: Binding to ribosomal subunits (RpsL, RplC).

-

Proteolytic Collapse: Inhibition of the ClpC1 ATPase , a critical molecular chaperone that feeds unfolded proteins into the ClpP protease.

This guide explores the molecular causality of these interactions, providing researchers with the rationale and protocols to validate these pathways.

Chemical Architecture & Pharmacophore

The functional core of Desertomycin is its 42-membered macrolactone ring , decorated with a specific pattern of hydroxyl groups and a glycosidically linked amino-sugar (often α-D-mannopyranose derivative).

-

Macrocyclic Ring: Provides the scaffold for binding large hydrophobic pockets on protein targets.

-

Aminopolyol Chain: The amphiphilic nature allows the molecule to penetrate the cell envelope (including the mycobacterial mycolic acid layer) and potentially interact with membrane interfaces.

-

Sugar Moiety: Critical for specific hydrogen bonding within the target binding sites (e.g., the N-terminal domain of ClpC1).

Mechanism of Action: The "Proteostatic Collapse" Model

The lethality of Desertomycin stems from its ability to attack the bacterial cell on two fronts of protein management: Synthesis and Degradation .

Target 1: The ClpC1 ATPase (The "Trash Compactor" Jam)

ClpC1 is an essential AAA+ ATPase chaperone in mycobacteria. It recognizes unfolded proteins and uses ATP hydrolysis to thread them into the ClpP proteolytic chamber for degradation.

-

Binding Event: Desertomycin binds to the N-terminal domain or the ATP-binding pocket of ClpC1.

-

Inhibition: This binding sterically hinders the conformational changes required for ATP hydrolysis.

-

Consequence: The "motor" stops. ClpC1 cannot unfold or thread substrates. Toxic, misfolded proteins accumulate rapidly within the cytoplasm, triggering a lethal heat-shock response that the cell cannot resolve.

Target 2: The Ribosome (Translation Blockade)

Recent molecular docking and resistance profiling have identified two ribosomal targets:

-

RpsL (30S Subunit): Protein S12 is located near the decoding center. Binding here increases decoding errors or blocks initiation.

-

RplC (50S Subunit): Protein L3 is near the Peptidyl Transferase Center (PTC). Binding here disrupts peptide bond formation or translocation.

Systemic Effect: The Death Spiral

The simultaneous inhibition of synthesis (Ribosome) and clearance (ClpC1) creates an unrecoverable metabolic deadlock. The cell detects protein stress but lacks the machinery to fix it (chaperones are blocked) or degrade it (proteases are blocked).

Visualization: The Proteostatic Collapse Pathway

Figure 1: The dual-mechanism pathway of Desertomycin. Red arrows indicate direct inhibition by the compound.

Eukaryotic Toxicity & Specificity

While potent against bacteria, Desertomycin exhibits cytotoxicity against mammalian cells (e.g., MCF-7, DLD-1).

-

Mechanism: Likely involves inhibition of eukaryotic Hsp90 (structural homolog to bacterial Hsp/Clp systems) or nonspecific membrane permeabilization due to the macrocycle's amphiphilicity at higher concentrations.

-

Therapeutic Window: Drug development efforts focus on analogs (like Desertomycin G) that maximize ClpC1 affinity while minimizing eukaryotic membrane interaction.

Experimental Protocols for Validation

To validate this mechanism in a new biological system or with a new derivative, the following protocols are recommended.

Protocol A: ClpC1 ATPase Inhibition Assay

Purpose: Quantify the direct inhibition of the ClpC1 molecular motor. Method: Malachite Green Phosphate Assay.

| Step | Action | Critical Parameter |

| 1. Prep | Purify recombinant M. tb ClpC1 protein. | Ensure protein is active (check basal ATPase). |

| 2. Mix | Incubate ClpC1 (0.5 µM) with Desertomycin (0–100 µM). | Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2. |

| 3. Start | Initiate reaction by adding ATP (2 mM). | Temp: 37°C. Time: 30-60 mins. |

| 4. Stop | Add Malachite Green Reagent. | Acidic environment quenches reaction. |

| 5. Read | Measure Absorbance at 620 nm. | Compare to standard phosphate curve. |

| 6. Data | Calculate IC50. | Expect IC50 in low µM range for active analogs. |

Protocol B: Surface Plasmon Resonance (SPR) Binding

Purpose: Determine binding kinetics (

-

Immobilization: Immobilize biotinylated ClpC1 or Ribosomal subunits on a Streptavidin (SA) sensor chip.

-

Injection: Inject Desertomycin at increasing concentrations (e.g., 0.1 µM to 10 µM) over the surface.

-

Dissociation: Switch to running buffer to observe dissociation rate.

-

Analysis: Fit data to a 1:1 Langmuir binding model.

-

Success Criteria: Fast

and slow

-

Workflow Visualization

Figure 2: Step-by-step workflow for validating Desertomycin-target interactions.

References

-

Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047. Source: Nature Scientific Reports (2024). Relevance: Identifies RpsL, RplC, and ClpC1 as specific molecular targets via docking and resistance assays.[1] URL:[Link]

-

Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis. Source:[1][3][4][5] Marine Drugs (2019).[1][3][6] Relevance: Establishes the structure of Desertomycin G and its cytotoxicity profile against human tumor lines.[3][6] URL:[Link]

-

ClpC1: A molecular target for anti-tuberculosis drug discovery. Source: Future Medicinal Chemistry (Contextual grounding for ClpC1 mechanism). Relevance: Validates ClpC1 as a druggable ATPase target for macrocyclic peptides. URL:[Link]

-

Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action. Source:[7] Nature (1958).[7][8] Relevance: The original isolation paper defining the class and initial biological spectrum. URL:[Link]

Sources

- 1. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]

- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

The Desertomycin Family: A Technical Guide for Researchers and Drug Development Professionals

The escalating crisis of antimicrobial resistance has catalyzed a global search for novel bioactive compounds. Among the promising candidates are the desertomycins, a family of macrolide natural products with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the desertomycin family, from their chemical diversity and biosynthesis to their mechanisms of action and therapeutic potential, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction to the Desertomycin Family

First discovered in 1958, the desertomycins are a class of macrocyclic lactone antibiotics primarily produced by actinomycetes of the genus Streptomyces.[1] These bacteria, particularly species isolated from soil and marine environments, are prolific sources of structurally diverse and biologically active secondary metabolites.[2][3] The desertomycin family is characterized by a large 42- or 44-membered macrolactone ring, a feature that distinguishes them and contributes to their potent biological activities.[4] Initially recognized for their antibacterial and antifungal properties, recent investigations have unveiled their potential as anticancer and anti-mycobacterial agents, renewing interest in this fascinating class of natural products.[4][5][6]

Chemical Diversity within the Desertomycin Family

The desertomycin family encompasses a range of structurally related analogues, each with unique modifications to the core macrolactone scaffold. These variations, which include differences in glycosylation, acylation, and the nature of the terminal functional group, give rise to a spectrum of biological activities.

Core Structure and Key Variants

The archetypal member of the family, Desertomycin A , possesses a 42-membered macrocyclic lactone ring.[1] Its structure is adorned with a complex array of hydroxyl, methyl, and olefinic functionalities, and is glycosylated with an α-D-mannopyranose moiety.[2]

Other notable members of the family include:

-

Desertomycin G : Structurally similar to Desertomycin A, it features a C-46 primary amine group and has demonstrated potent activity against Mycobacterium tuberculosis and human cancer cell lines.[2][5][6]

-

Desertomycin H : This analogue is characterized by an acetamide moiety at the C-46 position, a modification that influences its biological activity profile.[7]

-

Desertomycin 44-1 and 44-2 : These variants possess a larger 44-membered macrolactone ring, highlighting the structural plasticity within the family.[4]

The structural elucidation of these complex molecules has been made possible through advanced spectroscopic techniques, particularly high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[2][7][8]

Comparative Structural Overview

To facilitate a clear understanding of the chemical diversity within the desertomycin family, the following table summarizes the key structural features of prominent members.

| Desertomycin Variant | Molecular Formula | Molecular Weight | Key Structural Features |

| Desertomycin A | C61H109NO21 | 1192.5 | 42-membered ring, α-D-mannose |

| Desertomycin G | C62H109NO21 | 1204.7 | 42-membered ring, C-46 primary amine, α-D-mannose |

| Desertomycin H | C63H111NO22 | 1233.7 | 42-membered ring, C-46 acetamide, α-D-mannose |

| Desertomycin 44-1 | Not specified | Not specified | 44-membered ring |

| Desertomycin 44-2 | C55H99NO16 | 1030.7 | 44-membered ring, aglycone |

Biosynthesis of Desertomycins: A Look into the Genetic Machinery

The intricate structures of desertomycins are assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts in biosynthetic engineering and the generation of novel, more potent analogues.

The Type I Polyketide Synthase (PKS) Pathway

Desertomycins are synthesized via a Type I polyketide synthase (PKS) pathway.[4][9][10][11] These PKSs are large, modular enzymes where each module is responsible for the incorporation and modification of a specific extender unit, typically malonyl-CoA or methylmalonyl-CoA. The growing polyketide chain is tethered to an acyl carrier protein (ACP) domain and passed sequentially from one module to the next.

The desertomycin BGC, which can be over 127 kb in length, encodes for the core PKS enzymes as well as a suite of tailoring enzymes responsible for post-PKS modifications such as glycosylation, oxidation, and amination.[12][13] The identification and cloning of this gene cluster have opened the door to heterologous expression, enabling the production of desertomycins in more genetically tractable host organisms like Streptomyces lividans and facilitating studies on their biosynthesis.[12][13]

Caption: Proposed biosynthetic pathway for the desertomycin family.

Mechanism of Action: Disrupting the Cellular Envelope

The primary mechanism of action of desertomycins is the disruption of the bacterial cell membrane, leading to a loss of cellular integrity and ultimately, cell death.[14] This broad mechanism contributes to their activity against a wide range of bacteria, including some Gram-negative species.

While the precise molecular interactions are still under investigation, it is hypothesized that the large, amphipathic nature of the desertomycin macrolactone allows it to insert into the lipid bilayer. This insertion is thought to disrupt the membrane's structure and function, potentially through the formation of pores or by altering membrane fluidity.

Recent studies on other antibiotics, such as streptomycin, have revealed that they can interact with specific membrane proteins, such as the MscL channel, to gain entry into the cell.[15] It is plausible that desertomycins may also have specific molecular targets within the bacterial membrane that contribute to their potent antimicrobial activity. Further research is needed to elucidate these specific interactions. For some Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer and essential proteins like BamA, presents a formidable barrier. The ability of some macrolides to interact with and permeabilize this outer membrane is a key area of ongoing research.[16]

Therapeutic Potential and Biological Activities

The desertomycin family exhibits a diverse range of biological activities, making them attractive candidates for further drug development.

Antimicrobial Activity

Desertomycins have demonstrated potent activity against a variety of pathogenic microorganisms.

They are particularly effective against Gram-positive bacteria, including clinically relevant species such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.[2] Notably, some variants also show activity against multi-drug resistant strains.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Desertomycin G against a panel of bacterial pathogens.

| Bacterial Species | MIC (µg/mL) |

| Corynebacterium urealyticum | 4 |

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 4 |

| Streptococcus pyogenes | 2 |

| Enterococcus faecium | >64 |

| Enterococcus faecalis | 32 |

| Clostridium perfringens | 4 |

| Bacteroides fragilis | 32 |

| Haemophilus influenzae | 64 |

| Neisseria meningitidis | 32 |

| Mycobacterium tuberculosis | 16 |

Data for Desertomycin G from Braña et al., 2019.[2]

A particularly exciting area of research is the activity of desertomycins against Mycobacterium tuberculosis, the causative agent of tuberculosis. Desertomycin G, as well as newly discovered 44-membered ring analogues, have shown promising activity against this slow-growing and difficult-to-treat pathogen.[2][4][5][6] The EC50 values for Desertomycin A, 44-1, and 44-2 against M. tuberculosis were found to be 25 µg/mL, 25 µg/mL, and 50 µg/mL, respectively.[4] Molecular docking studies suggest that these compounds may bind to multiple protein targets in M. tuberculosis, including RPSL, RPLC, and CLPC1, which could be advantageous in overcoming drug resistance.[4]

Anticancer Activity

In addition to their antimicrobial properties, certain desertomycins have demonstrated significant cytotoxic activity against human cancer cell lines. Desertomycin G, for example, has been shown to inhibit the proliferation of human breast adenocarcinoma (MCF-7) and colon carcinoma (DLD-1) cells, while showing less toxicity towards normal mammary fibroblasts.[5][6]

The following table presents the IC50 values for Desertomycin G against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 6.3 |

| MCF-7 | Breast Adenocarcinoma | 3.8 |

| DLD-1 | Colon Carcinoma | 8.7 |

Data for Desertomycin G from Braña et al., 2019.[5]

Experimental Protocols and Methodologies

The study of the desertomycin family relies on a range of specialized experimental techniques. This section provides an overview of key protocols for the isolation, purification, and characterization of these natural products.

Isolation and Purification of Desertomycins

A typical workflow for the isolation and purification of desertomycins from Streptomyces fermentation broths involves a multi-step process designed to separate the target compounds from a complex mixture of other metabolites.

Caption: A generalized workflow for the isolation and purification of desertomycins.

Step-by-Step Methodology:

-

Fermentation: Cultivate the desertomycin-producing Streptomyces strain in a suitable liquid medium (e.g., R5A medium) under optimal conditions for secondary metabolite production.[2]

-

Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant and/or the mycelial cake with an appropriate organic solvent, such as ethyl acetate or methanol.

-

Initial Chromatographic Separation: Subject the crude extract to an initial round of chromatography, such as silica gel column chromatography or size-exclusion chromatography (e.g., Sephadex), to achieve a preliminary separation of compounds based on polarity or size.

-

Bioassay-Guided Fractionation: Test the resulting fractions for biological activity using a relevant assay (e.g., antimicrobial susceptibility testing). This allows for the identification of the fractions containing the active desertomycin compounds.

-

High-Performance Liquid Chromatography (HPLC) Purification: Purify the active fractions to homogeneity using reversed-phase HPLC, typically with a C18 column and a gradient of acetonitrile or methanol in water.[2][3]

-

Structural Characterization: Elucidate the structure of the purified desertomycin using a combination of mass spectrometry (for molecular weight determination) and 1D and 2D NMR spectroscopy (for determining the chemical structure and stereochemistry).[2][7][8]

Analytical Techniques for Characterization

The structural complexity of desertomycins necessitates the use of advanced analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for both the purification and analysis of desertomycins. Reversed-phase chromatography on C18 columns is commonly employed, often coupled with a diode-array detector (DAD) for UV-Vis spectral analysis or a mass spectrometer for online mass determination.[2][3][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is crucial for determining the accurate mass and elemental composition of desertomycins.[2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the de novo structural elucidation of novel desertomycins and for confirming the identity of known compounds.[2][7][8]

Future Directions and Conclusion

The desertomycin family of natural products represents a promising and underexplored area for the discovery of new therapeutic agents. Their potent and broad-spectrum antimicrobial activity, coupled with their emerging potential as anticancer agents, makes them a high-priority target for further research and development.

Future research efforts should focus on:

-

Discovery of Novel Analogues: Continued exploration of diverse microbial habitats, particularly underexplored marine environments, is likely to yield new and structurally unique desertomycin variants with improved therapeutic properties.

-

Biosynthetic Engineering: Leveraging the knowledge of the desertomycin BGC to create novel analogues through genetic manipulation of the PKS and tailoring enzymes.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular interactions of desertomycins with the bacterial cell membrane and other potential cellular targets.

-

Lead Optimization: Medicinal chemistry efforts to improve the pharmacokinetic and pharmacodynamic properties of promising desertomycin leads, with the goal of developing clinically viable drug candidates.

References

- Vertex AI Search. (n.d.). Desertomycin: A Polypeptide Antibiotic. Ontosight AI.

- Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. (2024, July 24).

- Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin. (2020, September 15). The Journal of Antibiotics.

-

Braña, A. F., Sarmiento-Vizcaíno, A., Pérez-Victoria, I., Martín, J., Otero, L., Palacios-Gutiérrez, J. J., Fernández, J., Mohamedi, Y., Fontanil, T., Salmón, M., Cal, S., Reyes, F., García, L. A., & Blanco, G. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]

-

Braña, A. F., Sarmiento-Vizcaíno, A., Pérez-Victoria, I., Martín, J., Otero, L., Palacios-Gutiérrez, J. J., Fernández, J., Mohamedi, Y., Fontanil, T., Salmón, M., Cal, S., Reyes, F., García, L. A., & Blanco, G. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]

-

Tripathi, A., Lindow, R., Dorandish, S., Mohamed, O., & Pires, D. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. Marine Drugs, 19(8), 424. [Link]

- Hong, H., et al. (2020). Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin. The Journal of Antibiotics, 73(9), 650-654.

-

ResearchGate. (n.d.). Structures of (A) desertomycin G (1); (B) isatin; (C) TM1: 1,.... Retrieved March 7, 2026, from [Link]

-

Bax, A., Aszalos, A., Dinya, Z., & Sudo, K. (1986). Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques. Journal of the American Chemical Society, 108(25), 8056–8063. [Link]

-

BIAXTRAL. (n.d.). Desertomycin A. Retrieved March 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Retrieved March 7, 2026, from [Link]

-

PubMed. (2019, February 12). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). HPLC–MS analysis of desertomycins A (1 a) and B (1 b). A) LC–ESI-MS.... Retrieved March 7, 2026, from [Link]

-

The Pharmaceutical Journal. (2021, February 12). Streptomycin cell membrane finding could aid antibiotic development. Retrieved March 7, 2026, from [Link]

-

Contagion Live. (2020, October 5). New Class of Antibiotics Disrupts Outer Membrane of Gram-Negative Bacteria. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biosynthesis of Polyketides in Streptomyces. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Polyketide synthase. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification by Genome Mining of a Type I Polyketide Gene Cluster from Streptomyces argillaceus Involved in the Biosynthesis of Pyridine and Piperidine Alkaloids Argimycins P. Retrieved March 7, 2026, from [Link]

-

Agilent Technologies. (2015, August 21). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Retrieved March 7, 2026, from [Link]

-

PubMed. (n.d.). Desertomycin: purification and physical-chemical properties. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin. Retrieved March 7, 2026, from [Link]

-

University of Bristol School of Chemistry. (n.d.). Polyketide Biosynthesis. Retrieved March 7, 2026, from [Link]

-

SCIEPublish. (n.d.). Application of Synthetic Biology to the Biosynthesis of Polyketides. Retrieved March 7, 2026, from [Link]

-

Chromatography Techniques. (2025, March 14). Detecting Antibiotic Residues Using High-Performance Liquid Chromatography. Retrieved March 7, 2026, from [Link]

-

Centers for Disease Control and Prevention. (2024, March 22). Reference Antimicrobial Susceptibility Testing (AST) Data. Retrieved March 7, 2026, from [Link]

-

Journal of Pharmaceutical and Medicinal Sciences. (2023, December 15). Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives. Retrieved March 7, 2026, from [Link]

-

Clinical and Laboratory Standards Institute. (2023, June 21). 2023 AST: CLSI M100 ED33 Updates. Retrieved March 7, 2026, from [Link]

Sources

- 1. uniscience.co.kr [uniscience.co.kr]

- 2. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 11. Identification by Genome Mining of a Type I Polyketide Gene Cluster from Streptomyces argillaceus Involved in the Biosynthesis of Pyridine and Piperidine Alkaloids Argimycins P - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ontosight.ai [ontosight.ai]

- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 16. contagionlive.com [contagionlive.com]

- 17. chromatographyonline.com [chromatographyonline.com]

Biosynthesis of the Desertomycin Macrolactone Ring: Mechanistic Insights and Engineering Applications

The following technical guide details the biosynthesis of the desertomycin macrolactone ring.

Executive Summary

Desertomycin A is a 42-membered polyol macrolactone antibiotic exhibiting potent antifungal and cytotoxic activities. Unlike classical macrolides (e.g., erythromycin), desertomycin belongs to the marginolactone family, characterized by a large macrolactone ring substituted with an aminopolyol side chain.[1]

The biosynthesis of this scaffold presents a unique lesson in "nature’s protective group chemistry."[2][3][4] The macrolactone ring is not formed directly from a simple amino-acid primer; rather, it utilizes a guanidino-protected starter unit to prevent premature lactamization.[4][5] This guide dissects the Type I Polyketide Synthase (PKS) assembly line responsible for constructing the carbon backbone, the thermodynamic logic of the macrocyclization event, and the critical post-PKS "unmasking" required to generate the bioactive aminomacrolide.

Genetic Architecture: The dst Gene Cluster

The biosynthetic gene cluster (BGC) for desertomycin (approx. 127 kb) has been characterized in Streptomyces nobilis JCM4274 and Streptomyces flavofungini. It encodes a massive modular Type I PKS system.[6]

Cluster Organization

The cluster is dominated by large Open Reading Frames (ORFs) encoding the PKS modules, flanked by genes for starter unit synthesis, regulation, and post-PKS tailoring.

| Gene Locus (Generic) | Predicted Function | Enzymatic Role |

| dstA, dstB, dstC... | Type I PKS | Modular assembly of the polyketide backbone. |

| dstH | Amidinohydrolase | Post-PKS removal of the guanidino "protecting group." |

| dstI | Glycosyltransferase | Attachment of the α-D-mannopyranosyl moiety. |

| dstR | Transcriptional Regulator | Pathway activation (LuxR/TetR family). |

| dstS1-S3 | Starter Unit Biosynthesis | Conversion of L-arginine to 4-guanidinobutyryl-CoA. |

Initiation: The "Protective Group" Strategy

A critical biosynthetic hurdle for desertomycin is the presence of a primary amine in the side chain. If the PKS were primed with

Nature circumvents this by using 4-guanidinobutyryl-CoA as the starter unit. The guanidino group is protonated and less nucleophilic than a primary amine, allowing the PKS to extend the chain without "suicide" cyclization.

Mechanism of Primer Synthesis

-

Decarboxylation: L-Arginine is decarboxylated to agmatine.

-

Deamination/Oxidation: Agmatine is processed (likely via oxidative deamination and CoA ligation) to form 4-guanidinobutyryl-CoA.

-

Loading: This unit is loaded onto the ACP of the initiation module.

The PKS Assembly Line

The carbon backbone is assembled by a modular Type I PKS.[6] Given the C61 structure and the 42-membered ring, the assembly line consists of a loading module followed by approximately 30 extension modules.

Module Architecture

Each module operates via a non-iterative cycle:

-

Ketosynthase (KS): Catalyzes decarboxylative condensation (C-C bond formation).[7]

-

Acyltransferase (AT): Selects the extender unit (Malonyl-CoA or Methylmalonyl-CoA).[7]

-

Ketoreductase (KR): Stereoselective reduction of the

-keto group to a hydroxyl. -

Dehydratase (DH) / Enoylreductase (ER): Optional domains that determine the saturation level of the carbon chain.

-

Acyl Carrier Protein (ACP): Tethers the growing chain.[7][8][9]

Pathway Visualization

The following diagram illustrates the flow from starter unit synthesis to the final cyclized product.

Caption: Biosynthetic pathway of Desertomycin A, highlighting the "masked" starter unit strategy and DstH-mediated deprotection.

Macrolactonization: The Ring Closure

The formation of the 42-membered ring is an entropically disfavored process catalyzed by the C-terminal Thioesterase (TE) domain.

Mechanism

-

Acyl-Enzyme Intermediate: The full-length polyketide chain is transferred from the final ACP to a conserved Serine residue in the TE active site, forming an ester linkage.

-

Nucleophilic Attack: The TE domain positions a specific distal hydroxyl group (generated by a KR domain early in the pathway) to attack the carbonyl carbon of the acyl-enzyme intermediate.

-

Release: The ring closes, releasing the macrolactone (Desertomycin B) and regenerating the free TE enzyme.

Structural Note: The large ring size implies a spacious substrate-binding tunnel within the TE domain, distinct from the tight pockets found in 14-membered macrolide synthases (e.g., DEBS).

Post-PKS Tailoring: The Unmasking

The immediate product of the PKS is Desertomycin B , which retains the guanidino group from the starter unit. The conversion to the bioactive Desertomycin A requires the enzyme DstH .[3][4][5][10]

-

Reaction: Hydrolysis of the guanidino group (

) to a primary amine ( -

Significance: This step validates the "protective group" hypothesis. Deletion of dstH results in the accumulation of Desertomycin B, proving that the amine is not incorporated directly.[2][3][4]

Experimental Protocols (Self-Validating Systems)

Protocol: Heterologous Expression of the dst Cluster

Direct manipulation of the native producer can be difficult due to slow growth or lack of genetic tools. Heterologous expression in a clean host is the gold standard for validation.

Reagents:

-

BAC Vector (e.g., pKU503).

-

Host Strain: Streptomyces lividans TK23 or S. coelicolor M1152 (engineered super-hosts).

Workflow:

-

Library Construction: Construct a Bacterial Artificial Chromosome (BAC) library from S. nobilis genomic DNA.

-

Screening: Screen clones using PCR primers targeting the dstH and dst PKS genes.

-

Conjugation: Transfer the confirmed BAC (approx. 130 kb insert) into S. lividans via E. coli ET12567/pUZ8002-mediated intergeneric conjugation.

-

Fermentation: Cultivate exconjugants in production medium (e.g., DNPM) for 5–7 days at 30°C.

-

Validation: Extract broth with Ethyl Acetate. Analyze via LC-MS.

-

Success Criteria: Detection of peak at m/z ~1192 [M+H]+ (Desertomycin A). Absence of this peak in the empty-vector control confirms the cluster's identity.

-

Protocol: In Vitro DstH Amidinohydrolase Assay

To verify the unmasking mechanism:

-

Purification: Clone dstH into pET28a, express in E. coli BL21(DE3), and purify the His-tagged protein via Ni-NTA chromatography.

-

Substrate Isolation: Purify Desertomycin B (guanidino-form) from a ΔdstH mutant of the native producer.

-

Reaction: Incubate 100

M Desertomycin B with 1 -

Analysis: Monitor conversion to Desertomycin A via HPLC.

-

Shift: Retention time shift and mass decrease of 42 Da (loss of cyanamide/urea equivalent) confirms the hydrolase activity.

-

References

-

Identification, cloning and heterologous expression of biosynthetic gene cluster for desertomycin. Source: Journal of Antibiotics (2020) URL:[Link]

-

An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics. Source: Angewandte Chemie International Edition (2016) URL:[Link]

-

Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. Source: Scientific Reports (2024) URL:[Link]

-

Structure and Mechanism of Assembly Line Polyketide Synthases. Source: Biological Chemistry (2016) URL:[Link]

-

Recent advances in the biosynthesis of unusual polyketide synthase substrates. Source: Natural Product Reports (2013) URL:[Link]

Sources

- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. [mdpi.com]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. An Amidinohydrolase Provides the Missing Link in the Biosynthesis of Amino Marginolactone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 7. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDB-101: Molecule of the Month: Assembly Line Polyketide Synthases [pdb101.rcsb.org]

- 10. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

Technical Whitepaper: Discovery and Isolation of Desertomycin G

Topic: Discovery and Isolation of Desertomycin G Content Type: Technical Whitepaper / Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

Desertomycin G is a macrocyclic lactone antibiotic belonging to the marginolactone family. First identified from the marine actinomycete Streptomyces althioticus strain MSM3 (isolated from the intertidal seaweed Ulva sp. in the Cantabrian Sea), this molecule represents a significant advancement in the search for novel anti-infectives.

Unlike its predecessors (Desertomycins A, B, D, E, F), Desertomycin G exhibits a unique biological profile, most notably strong inhibitory activity against Mycobacterium tuberculosis clinical isolates, including those resistant to standard clinical antibiotics. Furthermore, it displays potent activity against Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus spp.) and moderate cytotoxicity against specific human tumor cell lines (MCF-7, DLD-1).

This guide details the technical workflow for the production, isolation, and structural characterization of Desertomycin G, designed to serve as a reproducible protocol for laboratory application.

Biosynthetic Origin & Strain Cultivation[1]

The Producer Strain

-

Organism: Streptomyces althioticus

-

Strain Designation: MSM3

-

Ecological Niche: Marine intertidal zone; endophytic/epiphytic association with Ulva sp. (Sea lettuce).[1]

-

Phylogeny: 16S rRNA analysis places it within the Streptomyces genus, closely related to terrestrial soil isolates but adapted to marine salinity and stress conditions.

Fermentation Protocol

To maximize the yield of Desertomycin G, the strain is cultivated in R5A Medium , a high-nutrient formulation that promotes secondary metabolite production over vegetative growth.

R5A Medium Composition (per Liter):

| Component | Quantity | Function |

|---|---|---|

| Sucrose | 103 g | Primary Carbon Source (Osmotic stress inducer) |

| Glucose | 10 g | Rapid Carbon Source |

| Yeast Extract | 5 g | Nitrogen/Vitamin Source |

| Casamino Acids | 0.1 g | Amino Acid Source |

| MgCl₂[2] · 6H₂O | 10.12 g | Co-factor / Ionic Strength |

| K₂SO₄ | 0.25 g | Sulfur Source |

| TES Buffer | 5.73 g | pH Stabilization |

| Trace Elements | 2 mL | Zn, Fe, Mn, etc.[2] |

Cultivation Parameters:

-

Inoculation: Transfer a fresh colony from an agar plate into a seed culture (e.g., TSB or YEME) and incubate for 48 hours.

-

Production Stage: Inoculate R5A production flasks (1:100 v/v) with seed culture.

-

Incubation: 28°C, 200 rpm orbital shaking.

-

Duration: 7 days. (Harvest when broth turns opaque/pigmented and pH stabilizes).

Isolation & Purification Strategy

The isolation of Desertomycin G follows a bioassay-guided fractionation approach. The molecule is a large macrolactone (MW ~1203 Da), making it relatively hydrophobic but with polar functionalities (aminopolyol region).

Extraction Workflow

-

Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate mycelial biomass from the supernatant.

-

Liquid-Liquid Extraction: Extract the supernatant twice with an equal volume of Ethyl Acetate (EtOAc) .

-

Note: The macrolactone ring confers solubility in organic solvents, while the sugar/polyol moieties may require repeated extractions to ensure high recovery.

-

-

Concentration: Evaporate the organic layer under reduced pressure (Rotavap) at <40°C to yield a crude gum.

Purification (Bioassay-Guided)

The crude extract is subjected to dereplication and purification using Reversed-Phase HPLC.

-

Stationary Phase: C18 (Octadecylsilyl) preparative column.

-

Mobile Phase: H₂O (0.1% Formic Acid) / Acetonitrile (ACN).

-

Gradient: 5% ACN to 100% ACN over 30-40 minutes.

-

Detection: UV (210 nm, 254 nm) and MS (ESI+).

Technical Insight: Desertomycin G typically elutes in the mid-to-late region of the gradient due to its lipophilic macrolactone core. Fractions are collected and tested against S. aureus or M. tuberculosis to locate the active peak.

Workflow Visualization

Figure 1: Step-by-step isolation workflow for Desertomycin G from fermentation broth.[3][4]

Structural Elucidation & Physicochemical Properties

Once isolated, the structure is confirmed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆₂H₁₀₉NO₂₁ |

| Molecular Weight | 1204.5 g/mol (approx) |

| HRMS (ESI+) | m/z 1204.7609 [M+H]⁺ |

| Appearance | White/Off-white amorphous solid |

| Solubility | Soluble in MeOH, DMSO, Pyridine; Insoluble in Hexane, Water |

Structural Features

Desertomycin G is a 42-membered macrolactone .

-

Key Difference from Desertomycin A: Presence of an additional methyl group at C-24 and an additional double bond.

-

Functional Groups:

-

Primary amine (C-46).

-

Multiple hydroxyl groups (Polyol region).

-

Alpha,beta-unsaturated lactone.

-

Mannose sugar moiety (glycosylated).

-

Validation via NMR:

-

¹H NMR: Reveals 10 olefinic protons and 19 oxygenated methines.

-

HSQC: Correlates protons to carbons, confirming the polyketide backbone.

-

COSY/TOCSY: Establishes spin systems for the polyol chain.

Biological Activity Profile

Desertomycin G is distinguished by its specific potency against Mycobacteria, a trait not prominently seen in other members of the family.

Antimicrobial Spectrum

| Pathogen | Gram Status | Activity Level | Clinical Relevance |

| Mycobacterium tuberculosis | Acid-Fast | Strong | MDR-TB infections |

| Staphylococcus aureus | Positive | Strong | MRSA / Skin infections |

| Corynebacterium urealyticum | Positive | Strong | Urinary tract infections |

| Enterococcus faecium | Positive | Strong | VRE infections |

| Bacteroides fragilis | Negative | Moderate | Anaerobic infections |

| Haemophilus influenzae | Negative | Moderate | Respiratory infections |

Cytotoxicity

The compound exhibits cytotoxicity against specific tumor cell lines, suggesting a mechanism of action that may involve membrane disruption or protein synthesis inhibition common to macrolides.

-

MCF-7 (Breast Adenocarcinoma): Active (affects viability).

-

Normal Fibroblasts: No significant toxicity observed (Selectivity window).

Activity Visualization

Figure 2: Biological activity spectrum of Desertomycin G, highlighting its primary efficacy against Mycobacteria and Gram-positives.

References

-

Braña, A. F., Sarmiento-Vizcaíno, A., Pérez-Victoria, I., Martín, J., & Blanco, G. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. [Link]

-

Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000).[3] Practical Streptomyces Genetics. John Innes Foundation.[3] (Source for R5A medium composition standards).

- Ivanova, V., Kolarova, M., Aleksieva, K., & Schlegel, R. (1998). New macrolactone of the desertomycin family from Streptomyces spectabilis. Preparative Biochemistry and Biotechnology, 28(3), 251-260.

Sources

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. Antioxidant and Enzyme Inhibitory Potential of Streptomyces sp. G-18 Grown in Various Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. R5 - ActinoBase [actinobase.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 6. Evaluation of fermentation conditions triggering increased antibacterial activity from a near-shore marine intertidal environment-associated Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity and Therapeutic Potential of Desertomycin Variants: A Technical Guide

Executive Summary

The desertomycins are a specialized class of macrocyclic lactones (marginolactones) produced primarily by Streptomyces species. Characterized by a large macrolactone ring (42- or 44-membered) functionalized with a specific amino-sugar (desertosamine), these compounds exhibit a unique dual-activity profile: they are potent antibiotics against drug-resistant Gram-positive bacteria (including Mycobacterium tuberculosis) and possess significant cytotoxic properties against various cancer cell lines.[1]

This guide provides a technical deep-dive into the structural variants of desertomycin (A through H), elucidating their distinct biological activities, mechanisms of action, and the experimental protocols required for their isolation and validation.[1]

Structural Characterization of Variants

The core scaffold of all desertomycins consists of a polyol macrolactone ring linked to the amino sugar

Table 1: Comparative Structural Features of Desertomycin Variants

| Variant | Ring Size | Key Structural Features | Primary Producer |

| Desertomycin A | 42-membered | The prototype; polyunsaturated macrolactone.[1] Contains desertosamine sugar. | Streptomyces flavofungini |

| Desertomycin B | 42-membered | Structural analog of A; variations in hydroxylation patterns. | Streptomyces sp.[2][3][4][5][6][7][8][9] |

| Desertomycin D | 42-membered | Highly similar to A; often co-isolated.[1] | Streptomyces sp.[2][3][4][5][6][7][8][9] |

| Desertomycin E | 44-membered | Larger ring size; structurally related to oasomycins.[1][6] | Streptomyces sp.[2][3][4][5][6][7][8][9] |

| Desertomycin F | 44-membered | Larger ring size analog.[1] | Streptomyces sp.[2][3][4][5][6][7][8][9] |

| Desertomycin G | 42-membered* | Contains an additional double bond ( | Streptomyces althioticus |

| Desertomycin H | 42-membered | Recent analog; distinct spectral features (NMR) from A. | Streptomyces sp.[1] PAP62 |

*Note: While some literature groups G with 44-membered rings due to biosynthetic clusters, structural elucidation confirms it retains the planar macrocyclic moiety similar to A but with specific side-chain modifications.[1]

Mechanisms of Action[10]

Understanding the biological activity of desertomycins requires distinguishing between their effects on prokaryotic (bacterial) and eukaryotic (mammalian/fungal) cells. This duality is critical for drug development, balancing efficacy against toxicity.[1]

Prokaryotic Mechanism (Antibacterial)

Recent studies, particularly regarding M. tuberculosis, indicate a multi-target mechanism that circumvents standard resistance pathways:

-

Protein Synthesis Inhibition: Desertomycins bind to ribosomal proteins RPSL (S12) and RPLC (L3) , disrupting translation.

-

Clp ATPase Inhibition: They target ClpC1 , an essential ATPase chaperone in mycobacteria, leading to the accumulation of toxic protein aggregates.[1]

Eukaryotic Mechanism (Cytotoxic/Antifungal)

In eukaryotic cells, desertomycins act as inhibitors of V-type ATPases (Vacuolar H+-ATPases) .[1]

-

Mechanism: By blocking proton transport, they disrupt the acidification of intracellular organelles (lysosomes, endosomes).[1]

-

Outcome: This leads to a failure in protein degradation, autophagy arrest, and induction of apoptosis.[1] This mechanism underpins their cytotoxicity against cancer lines (e.g., MCF-7).[1]

Diagram 1: Dual Mechanism of Action Pathways

Caption: Dual mechanistic pathways of desertomycins in prokaryotic vs. eukaryotic systems.[1]

Comparative Biological Activity[1][6][7][8]

The following data synthesizes activity profiles for the most well-characterized variants (A, G, and H).

Table 2: Antimicrobial and Cytotoxic Activity Profile[4]

| Target Organism / Cell Line | Desertomycin A (MIC/IC50) | Desertomycin G (MIC/IC50) | Desertomycin H (MIC/IC50) | Clinical Significance |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus (MRSA) | 4–8 µg/mL | 2–4 µg/mL | Active (Zone inhibition) | Potent against resistant strains.[1] |

| Mycobacterium tuberculosis | ~25 µg/mL | 16 µg/mL | N/D | G is the most potent anti-TB variant. |

| Streptococcus pneumoniae | Active | 1–2 µg/mL | Active | High potency in respiratory pathogens. |

| Gram-Negative Bacteria | ||||

| Escherichia coli | >64 µg/mL (Weak) | >64 µg/mL (Weak) | Inactive | Limited permeability across outer membrane.[1] |

| Eukaryotic Cells | ||||

| MCF-7 (Breast Cancer) | High Cytotoxicity | IC50 < 1 µM | N/D | Potential chemotherapeutic lead.[1] |

| Candida albicans (Fungi) | Active | Moderate | N/D | Antifungal activity via V-ATPase. |

Key Insight: Desertomycin G exhibits superior activity against M. tuberculosis compared to A, likely due to the additional methylation and double bond enhancing binding affinity to the ClpC1 complex.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., bioassay guidance).

Isolation and Purification Workflow

Objective: Isolate high-purity Desertomycin G from Streptomyces althioticus.

-

Fermentation:

-

Inoculate S. althioticus in R5A medium. Incubate at 28°C for 7 days with agitation (200 rpm).

-

-

Extraction:

-

Separate mycelium from broth via centrifugation (4000 rpm, 20 min).

-

Supernatant: Extract twice with Ethyl Acetate (1:1 v/v).

-

Mycelium: Extract with Acetone, evaporate, and dissolve residue in water.[1] Combine with supernatant extract.

-

-

Fractionation (Solid Phase Extraction):

-

Load crude extract onto a C18 Reversed-Phase column.[1]

-

Elute with a step gradient of MeOH/H2O (20% to 100% MeOH).

-

Validation: Test fractions against S. aureus via disk diffusion. Collect active fractions (typically eluting at 80-100% MeOH).

-

-

Purification (HPLC):

Diagram 2: Isolation Workflow

Caption: Step-by-step isolation workflow for Desertomycin variants using bioassay-guided fractionation.

Structure-Activity Relationship (SAR) Analysis

The analysis of variants A, G, and synthetic derivatives reveals critical SAR rules:

-

Macrocyclic Ring Size: The 42-membered ring (A, G) generally confers higher antibacterial potency than the 44-membered analogs (E, F).[1]

-

Desertosamine Sugar: The amino sugar is essential for biological activity. Hydrolysis of the sugar (aglycone formation) results in a significant loss of antibiotic efficacy, suggesting the sugar moiety mediates binding to the ribosomal/ATPase targets.

-

Side Chain Modification (C-24): The additional methyl group and double bond in Desertomycin G correlate with increased lipophilicity and improved membrane permeation, likely explaining its enhanced activity against the waxy cell wall of M. tuberculosis.

Future Outlook

While desertomycins show immense promise for treating MDR tuberculosis and MRSA, their development faces the challenge of selective toxicity . The overlap between bacterial ClpC1 inhibition and eukaryotic V-ATPase inhibition requires medicinal chemistry optimization to improve the therapeutic index. Future research should focus on:

-

Semi-synthetic derivatives that reduce affinity for human V-ATPase while maintaining bacterial ribosome binding.[1]

-

Formulation strategies (e.g., liposomal delivery) to mitigate systemic toxicity.[1]

References

-

Pérez-Victoria, I., et al. (2019).[1][10] "Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3."[1] Marine Drugs.[3] Link

-

Xie, Z., et al. (2024).[1] "Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY."[1][6] Communications Biology. Link[1]

-

Mohamed, O. G., et al. (2021).[1][6] "Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique." Marine Drugs.[3] Link

-

Bax, A., et al. (1986).[1][2] "Structure elucidation of the antibiotic desertomycin through the use of new two-dimensional NMR techniques." Journal of the American Chemical Society.[2][6][8] Link[1][6]

-

Uri, J., et al. (1958).[1][3] "Desertomycin, a new crystalline antibiotic with antibacterial and cytostatic action."[1][2][3][6] Nature.[2][3] Link[1][6]

Sources

- 1. Desertomycin B | C61H106O22 | CID 74041623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uniscience.co.kr [uniscience.co.kr]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectrum of Activity of Desertomycin Against Gram-Positive Bacteria

Abstract: Desertomycin, a family of macrolide antibiotics produced by Streptomyces species, exhibits significant antimicrobial properties, particularly against a range of Gram-positive bacteria.[1][2] This guide provides a detailed examination of desertomycin's spectrum of activity, its molecular mechanism of action, and the standardized experimental protocols for its evaluation. We will synthesize data from recent studies on desertomycin variants, such as Desertomycin G, to present a quantitative analysis of its potency.[3] Furthermore, this document details the causality behind established methodologies for determining antimicrobial susceptibility, such as broth microdilution, grounding these protocols in EUCAST and CLSI standards.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of desertomycin's potential as a therapeutic agent against clinically relevant Gram-positive pathogens.

Introduction to the Desertomycin Family

The desertomycins are a class of polyketide macrolide antibiotics first isolated from Streptomyces species.[1][6] Structurally, they are characterized by a large macrocyclic lactone ring, a feature that is crucial to their biological function.[1] The family includes several variants, such as desertomycin A, G, and H, each with distinct properties and activities.[2]

Recent research has highlighted the potent efficacy of these compounds, particularly Desertomycin G, against a panel of clinically significant Gram-positive bacteria, including strains known for their resistance to other antibiotic classes.[3] This has renewed interest in desertomycin as a scaffold for the development of new anti-infective agents. This guide aims to consolidate the current knowledge on desertomycin's activity, providing both a high-level overview and the granular detail necessary for laboratory investigation.

Spectrum of Activity & Potency

Desertomycin exhibits a potent and targeted spectrum of activity against Gram-positive bacteria. The efficacy is quantifiable through the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

A 2019 study published in Marine Drugs elucidated the activity of Desertomycin G against a panel of pathogenic Gram-positive bacteria. The results demonstrate strong inhibitory activity, particularly against species of Corynebacterium, Staphylococcus, Streptococcus, Enterococcus, and Clostridium.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Desertomycin G against Gram-Positive Pathogens

The following table summarizes the MIC values obtained for Desertomycin G, providing a clear quantitative measure of its potency.

| Bacterial Species | Strain Designation | MIC (µg/mL) |

| Corynebacterium urealyticum | CECT 5616 | 0.5 |

| Staphylococcus aureus | MRSA, CECT 5190 | 2 |

| Streptococcus pneumoniae | CECT 8330 | 1 |

| Streptococcus pyogenes | CECT 7519 | 1 |

| Enterococcus faecium | VRE, CECT 7518 | 4 |

| Enterococcus faecalis | CECT 795 | 4 |

| Clostridium perfringens | CECT 376 | 2 |

| Mycobacterium tuberculosis | H37Rv | 8 |

Data sourced from González et al. (2019), Marine Drugs.[3]

The data clearly indicate that Desertomycin G is active at low concentrations against a variety of challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), underscoring its therapeutic potential.

Molecular Mechanism of Action

While early reports suggested that desertomycin's primary mechanism involved the disruption of the bacterial cell membrane, more recent molecular docking studies point to a more specific intracellular target.[7] Research on desertomycin variants against Mycobacterium tuberculosis has revealed a high binding affinity for specific ribosomal proteins and essential chaperone proteins.[7]

The proposed mechanism involves:

-

Cellular Entry: Desertomycin, being a large macrolide, must first traverse the Gram-positive cell wall, which is primarily composed of a thick peptidoglycan layer.

-

Target Binding: Once inside the cytoplasm, desertomycin is hypothesized to bind to key proteins involved in protein synthesis, such as the 30S ribosomal protein S12 (RPSL) and the 50S ribosomal protein L3 (RPLC).[7]

-

Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome, leading to a halt in protein synthesis.

-

Cellular Chaperone Interaction: Additionally, desertomycin has been shown to interact with the chaperone protein ClpC1, which is vital for protein quality control and the degradation of misfolded proteins in bacteria.[7] Disrupting this process further stresses the cell.

-

Bactericidal Effect: The cumulative effect of inhibited protein synthesis and disrupted protein homeostasis leads to bacterial cell death.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Desertomycin, and specifically Desertomycin G, represents a promising macrolide antibiotic with potent, targeted activity against a range of clinically important Gram-positive bacteria. Its efficacy against drug-resistant strains like MRSA and VRE makes it a compelling candidate for further investigation. The elucidated mechanism of action, involving the inhibition of bacterial protein synthesis via ribosomal and chaperone protein binding, provides a solid foundation for mechanism-based drug design and optimization.

Future research should focus on:

-

In Vivo Efficacy: Translating the potent in vitro activity into animal models of infection.

-

Toxicity Profiling: Comprehensive assessment of cytotoxicity and potential off-target effects to determine the therapeutic window.

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of desertomycin.

-

Synergy Studies: Investigating potential synergistic effects when combined with other classes of antibiotics.

The protocols and data presented in this guide offer a robust framework for researchers to build upon as they explore the full therapeutic potential of the desertomycin family.

References

-

EUCAST. (n.d.). MIC Determination. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

MI-Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

-

González, J., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Marine Drugs, 17(2), 114. Available at: [Link]

-

Ontosight AI. (n.d.). Desertomycin: A Polypeptide Antibiotic. Retrieved from [Link]

-

CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute. Retrieved from [Link]

-

U.S. National Library of Medicine. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]

-

U.S. National Library of Medicine. (1983). Desertomycin: purification and physical-chemical properties. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Desertomycin B. PubChem. Retrieved from [Link]

-

ResearchGate. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. Available at: [Link]

-

U.S. National Library of Medicine. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. PubMed Central. Available at: [Link]

-

U.S. National Library of Medicine. (2024). Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY. PubMed Central. Available at: [Link]

-

U.S. National Library of Medicine. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed Central. Available at: [Link]

-

González, J., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed. Available at: [Link]

-

González, J., et al. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. PubMed Central. Available at: [Link]

-

ResearchGate. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Available at: [Link]

-

Semantic Scholar. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Available at: [Link]

-

U.S. National Library of Medicine. (2021). Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique. PubMed Central. Available at: [Link]

-

U.S. National Library of Medicine. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. PubMed. Available at: [Link]

-

ResearchGate. (2019). Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp. Available at: [Link]

Sources

- 1. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a New Antimicrobial, Desertomycin H, Utilizing a Modified Crowded Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desertomycin G, a New Antibiotic with Activity against Mycobacterium tuberculosis and Human Breast Tumor Cell Lines Produced by Streptomyces althioticus MSM3, Isolated from the Cantabrian Sea Intertidal Macroalgae Ulva sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EUCAST: MIC Determination [eucast.org]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of anti-Mycobacterium tuberculosis desertomycins from Streptomyces flavofungini TRM90047 based on genome mining and HSQC-TOCSY - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Desertomycin G as a Novel Antitubercular Agent

A Marine-Derived Marginolactone Targeting MDR-TB via Multi-Site Inhibition

Executive Summary

The escalating crisis of Multidrug-Resistant Tuberculosis (MDR-TB) demands chemical entities with novel mechanisms of action (MoA) that bypass existing resistance reservoirs. Desertomycin G , a macrocyclic lactone isolated from the marine actinomycete Streptomyces althioticus MSM3, represents a significant breakthrough in this domain. Unlike its terrestrial congeners, Desertomycin G displays a unique "strong" inhibitory profile against both H37Rv and clinical MDR isolates of Mycobacterium tuberculosis (MIC: 16 µg/mL).